CID 131869494

Description

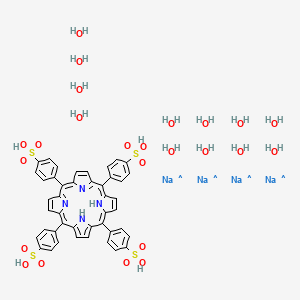

CID 131869494, identified as tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate, is a sulfonated porphyrin derivative with the molecular formula C₄₄H₅₄N₄Na₄O₂₄S₄ and a molecular weight of 1243.119 g/mol . Its structure features a porphine core substituted with four sulfonated phenyl groups, forming a highly polar and water-soluble compound. This sodium salt hydrate is commonly utilized in chemical research, particularly in studies involving porphyrin-based materials, photodynamic therapy, or catalytic applications due to its conjugated macrocyclic system and sulfonate functionalization .

Properties

Molecular Formula |

C44H54N4Na4O24S4 |

|---|---|

Molecular Weight |

1243.1 g/mol |

InChI |

InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2 |

InChI Key |

CDOFYZDFUGMKDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate involves several steps. The preparation typically starts with the synthesis of the porphyrin core, followed by the introduction of sulfonatophenyl groups. The final step involves the addition of sodium ions to form the tetrasodium salt. The reaction conditions often require the use of inert atmospheres and specific solvents to ensure the stability of the intermediate compounds .

Chemical Reactions Analysis

Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which are crucial for its function in biological systems.

Reduction: It can also undergo reduction reactions, which are essential for its role in electron transport chains.

Substitution: The sulfonatophenyl groups can be substituted with other functional groups under specific conditions .

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.

Biology: This compound is used in studies related to photosynthesis and oxygen transport because of its structural similarity to natural porphyrins.

Industry: It is used in the development of dyes and pigments due to its intense coloration and stability .

Mechanism of Action

The mechanism of action of Tetrasodium meso-tetra (sulfonatophenyl)porphine dodecahydrate involves its ability to interact with various molecular targets. In biological systems, it can bind to metal ions and participate in electron transport chains. The sulfonatophenyl groups enhance its solubility and allow it to interact with different biomolecules. The pathways involved include the stabilization of reactive oxygen species and the facilitation of electron transfer reactions .

Comparison with Similar Compounds

Key Comparative Insights

Structural Comparison

- Porphyrin vs. Non-Porphyrin Systems: this compound’s porphyrin core distinguishes it from BSP (a phthalein derivative) and DHEAS (a steroid sulfate). However, all share sulfonate/sulfate groups, which improve aqueous solubility and biological compatibility.

Functional and Application Comparison

- Research and Diagnostics: this compound’s porphyrin structure makes it suitable for photosensitization and catalytic studies, whereas BSP is used in liver diagnostics due to its selective uptake by hepatic cells . DHEAS, a sulfated hormone, is primarily a biomarker in endocrinology, contrasting with this compound’s material science applications .

- non-sulfonated bioactive molecules.

Research Findings and Limitations

- This compound: Limited direct studies are cited in the evidence, but its structural analogs (e.g., unsulfonated porphyrins) are known for photodynamic therapy. Its sulfonation likely enhances biocompatibility for biomedical applications .

- BSP vs. This compound: While BSP’s diagnostic use is well-established, this compound’s macrocyclic structure may offer advantages in targeted drug delivery or environmental catalysis due to its stability and tunable reactivity.

- Gaps in Data : The evidence lacks direct comparative studies on this compound’s efficacy or mechanisms relative to other sulfonated compounds. Further research is needed to explore its pharmacokinetics and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.